

In Vivo Toxicological Profile of N-Nitrosodiethanolamine (NDELA): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Nitrosodiethanolamine**

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Executive Summary

N-Nitrosodiethanolamine (NDELA) is a potent carcinogenic N-nitroso compound of significant environmental and industrial concern. This technical guide provides a comprehensive overview of the in vivo toxicological profile of NDELA, with a focus on its carcinogenicity, genotoxicity, and metabolism. Quantitative data from key toxicological studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers in understanding and investigating the toxicological properties of this compound.

Carcinogenicity

In vivo studies in multiple rodent species have unequivocally demonstrated the carcinogenic potential of **N-Nitrosodiethanolamine**. The primary target organs for NDELA-induced carcinogenicity are the liver and the nasal cavity.

Quantitative Carcinogenicity Data

The following tables summarize the key findings from in vivo carcinogenicity bioassays of NDELA in rats and Syrian golden hamsters.

Table 1: Carcinogenicity of **N-Nitrosodiethanolamine** in Rats

Species /Strain	Sex	Route of Administration	Dose	Duration of Treatment	Target Organ(s)	Tumor Incidence (%)	Reference
Sprague-Dawley Rat	Male	Drinking water	1.5 mg/kg/day	Lifetime	Liver, Nasal Cavity	Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms. [1] [2]	Preussmann et al., 1982 [1] [2]
Sprague-Dawley Rat	Male	Drinking water	6 mg/kg/day	Lifetime	Liver, Nasal Cavity	Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms. [1] [2]	Preussmann et al., 1982 [1] [2]
Sprague-Dawley Rat	Male	Drinking water	25 mg/kg/day	Lifetime	Liver, Nasal Cavity	Dose-related increase in hepatocellular carcinomas and	Preussmann et al., 1982 [1] [2]

						nasal cavity neoplas ms.[1][2]	
Sprague-Dawley Rat	Male	Drinking water	100 mg/kg/da y	Lifetime	Liver, Nasal Cavity	Dose-related increase in hepatocyte llular carcinom as and nasal cavity neoplas ms.[1][2]	Preussmann et al., 1982[1][2]
Sprague-Dawley Rat	Male	Drinking water	400 mg/kg/da y	Lifetime	Liver, Nasal Cavity	Dose-related increase in hepatocyte llular carcinom as and nasal cavity neoplas ms.[1][2]	Preussmann et al., 1982[1][2]
Fischer 344 Rat	Male & Female	Drinking water	160 mg/L	50 weeks	Liver	Males: 19/27 (70.4%), Females: 27/27 (100%) hepatocyte llular	Lijinsky & Kovatch, 1985[3]

							carcinom as. [3]
Fischer 344 Rat	Male & Female	Drinking water	64 mg/L	100 weeks	Liver	Males: 11/20 (55%), Females: 14/20 (70%) liver tumors. [3]	Lijinsky & Kovatch, 1985 [3]

Table 2: Carcinogenicity of **N-Nitrosodiethanolamine** in Syrian Golden Hamsters

Species /Strain	Sex	Route of Administration	Dose	Duration of Treatment	Target Organ(s)	Tumor Incidence (%)	Reference
Syrian Golden Hamster	Male & Female	Subcutaneous injection	250 mg/kg/week	Lifetime	Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs	35% malignant neoplasms in the olfactory region.[4]	Pour & Wallcave, 1981[4]
Syrian Golden Hamster	Male & Female	Subcutaneous injection	500 mg/kg/week	Lifetime	Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs	Malignant neoplasms in the olfactory region.[4]	Pour & Wallcave, 1981[4]
Syrian Golden Hamster	Male & Female	Subcutaneous injection	1000 mg/kg/week	Lifetime	Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs	73% malignant neoplasms in the olfactory region.[4]	Pour & Wallcave, 1981[4]
Syrian Golden Hamster	Not Specified	Subcutaneous injection	500 mg/kg	27 weekly injections	Nasal cavity, Trachea, Larynx	Nasal cavity tumors: 19/30 (63%), Tracheal tumors:	Hecht et al., 1983[5]

						7/30 (23%), Laryngeal tumors: 2/30 (7%). [5]	
Syrian Golden Hamster	Not Specified	Topical application	25 mg	3 times/we ek for 36 weeks	Nasal cavity, Trachea	5/30 (17%), Tracheal tumors: 4/30 (13%). [5]	Hecht et al., 1983 [5]
Syrian Golden Hamster	Not Specified	Oral cavity swabbing	20 mg	3 times/we ek for 45 weeks	Nasal cavity, Trachea, Larynx	Nasal cavity tumors: 17/38 (45%), Tracheal tumors: 6/38 (16%), Laryngeal tumor: 1/38 (3%). [5]	Hecht et al., 1983 [5]

Genotoxicity

The carcinogenicity of NDELA is understood to be initiated by its genotoxic effects, primarily through the formation of DNA adducts following metabolic activation.

Quantitative Genotoxicity Data

The following table summarizes key in vivo genotoxicity findings for NDELA.

Table 3: In Vivo Genotoxicity of N-Nitrosodiethanolamine

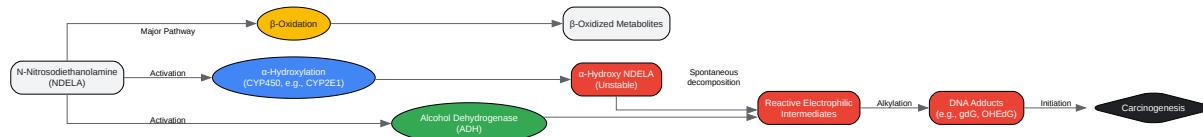
Species/S strain	Assay	Endpoint	Dose	Target Organ	Results	Reference
Rat	DNA single-strand breaks	DNA damage	Not specified	Liver	Induction of single-strand breaks. [6]	Denkel et al., 1986 [6]
Rat	32P-postlabeling	DNA adducts	Not specified	Liver	Formation of glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG) adducts. [7]	Loeppky et al., 2002 [7]
Rat	Not specified	DNA single-strand breaks	Not specified	Liver	Induction of DNA single-strand breaks, suppressible by ethanol and a sulfotransferase inhibitor. [8]	Eisenbrand et al., 1987 [8]

Metabolism and Metabolic Activation

The carcinogenicity of NDELA is dependent on its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA. The primary metabolic pathways for NDELA are β -oxidation and α -hydroxylation.

The β -oxidation pathway is a major route for NDELA metabolism in rodents.^[9] This pathway involves the oxidation of the ethanol side chain.

α -hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, is a critical activation step. CYP2E1 has been implicated in the metabolism of other nitrosamines and is likely involved in NDELA metabolism.^{[10][11]} Alcohol dehydrogenase also plays a role in the activation of NDELA.^[8] These enzymatic reactions lead to the formation of unstable intermediates that can generate reactive species capable of alkylating DNA, leading to the formation of DNA adducts such as glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG).^[7]



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Metabolic activation pathway of **N-Nitrosodiethanolamine (NDELA)**.

Experimental Protocols

This section provides a representative experimental protocol for an *in vivo* carcinogenicity study of NDELA, based on methodologies reported in the literature.^{[1][3][5]}

Animal Model and Husbandry

- Species: Male Sprague-Dawley rats
- Age: 6-8 weeks at the start of the study

- Housing: Animals are housed in polycarbonate cages with controlled temperature ($22 \pm 2^\circ\text{C}$), humidity ($50 \pm 10\%$), and a 12-hour light/dark cycle.
- Diet and Water: Standard laboratory chow and tap water are provided ad libitum.

Dosing and Administration

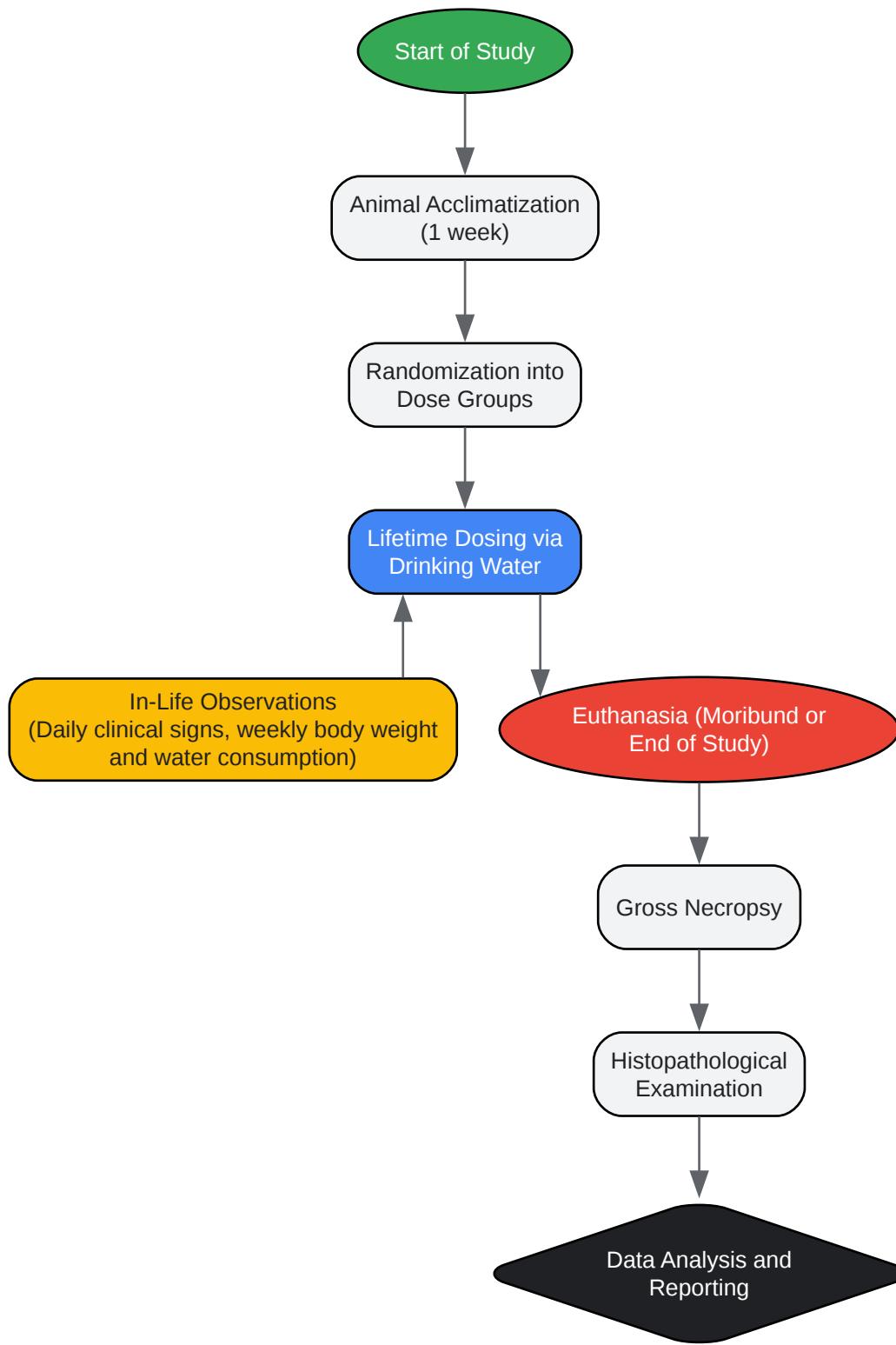
- Test Substance: **N-Nitrosodiethanolamine** (purity >99%)
- Vehicle: Drinking water
- Dose Groups:
 - Control group: Untreated tap water
 - Low-dose group: 1.5 mg/kg body weight/day
 - Mid-dose group 1: 6 mg/kg body weight/day
 - Mid-dose group 2: 25 mg/kg body weight/day
 - High-dose group 1: 100 mg/kg body weight/day
 - High-dose group 2: 400 mg/kg body weight/day
- Administration: NDELA is dissolved in the drinking water to achieve the target daily dose based on average water consumption and body weight. Dosing solutions are prepared fresh weekly.

In-Life Observations and Measurements

- Clinical Observations: Animals are observed daily for clinical signs of toxicity.
- Body Weight: Body weights are recorded weekly.
- Water Consumption: Water consumption is measured weekly to monitor compound intake.

Terminal Procedures and Pathology

- Duration: The study continues for the lifetime of the animals. Animals are euthanized when moribund or at the end of the study.
- Necropsy: A complete necropsy is performed on all animals.
- Histopathology: The liver, nasal cavity, and all gross lesions are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.



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A representative experimental workflow for an in vivo carcinogenicity study.

Signaling Pathways

The specific cellular signaling pathways that are directly altered by **N-Nitrosodiethanolamine** in vivo leading to carcinogenesis have not been extensively elucidated. Research in the broader field of nitrosamine toxicology suggests that the genotoxic stress induced by DNA adduct formation can trigger a cascade of cellular responses. These may include the activation of DNA damage response (DDR) pathways, cell cycle arrest, and apoptosis. However, if these protective mechanisms are overwhelmed or bypassed, the persistence of DNA damage can lead to mutations in critical genes that regulate cell growth and proliferation, such as tumor suppressor genes and proto-oncogenes.

Furthermore, chronic inflammation is a known contributor to carcinogenesis. While direct evidence for NDELA's role in specific inflammatory signaling pathways is limited, it is plausible that the cellular damage and necrosis induced by high doses of NDELA could create a pro-inflammatory microenvironment in target organs like the liver, which could contribute to tumor promotion. Further research is warranted to delineate the specific signaling networks involved in NDELA-mediated carcinogenesis.

Conclusion

The in vivo toxicological profile of **N-Nitrosodiethanolamine** is characterized by its potent carcinogenicity in rodents, with the liver and nasal cavity being the primary target organs. The carcinogenicity of NDELA is driven by its metabolic activation to genotoxic intermediates that form DNA adducts. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and drug development professionals in the assessment of risks associated with NDELA and in the design of future toxicological studies. A deeper understanding of the specific signaling pathways involved in NDELA's toxicity remains a key area for future investigation.

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